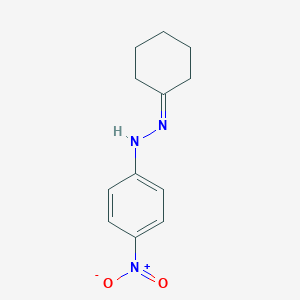
Cyclohexanone p-nitrophenyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone p-nitrophenyl hydrazone (CNPH) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is synthesized from cyclohexanone and p-nitrophenyl hydrazine. CNPH is a versatile compound that has a wide range of applications in various fields of research.
科学的研究の応用
Cyclohexanone p-nitrophenyl hydrazone has a wide range of applications in scientific research. It is widely used as a reagent for the detection and quantification of carbonyl compounds in various samples such as food, water, and air. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form yellow-colored complexes that can be easily detected by UV-Vis spectroscopy. Cyclohexanone p-nitrophenyl hydrazone is also used as a reagent for the determination of aldehydes and ketones in biological samples such as blood and urine.
作用機序
The mechanism of action of Cyclohexanone p-nitrophenyl hydrazone is based on its ability to react with carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form a yellow-colored complex that absorbs light in the UV-Vis region. The intensity of the absorbance is proportional to the concentration of carbonyl compounds in the sample. The reaction is reversible, and the complex can be dissociated by heating or by the addition of a reducing agent such as sodium sulfite.
生化学的および生理学的効果
Cyclohexanone p-nitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, it should be handled with care as it is a toxic compound that can cause skin irritation, respiratory problems, and eye damage.
実験室実験の利点と制限
Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent for the detection and quantification of carbonyl compounds. It is a stable compound that can be stored for a long time without degradation. It is also a relatively inexpensive reagent that can be easily synthesized in the laboratory. However, Cyclohexanone p-nitrophenyl hydrazone has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also not suitable for the detection of carbonyl compounds that do not react with hydrazones.
将来の方向性
There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research. One potential application is the development of new methods for the detection and quantification of carbonyl compounds in complex matrices such as soil and sediment. Another potential application is the use of Cyclohexanone p-nitrophenyl hydrazone as a reagent for the determination of carbonyl compounds in biological samples such as saliva and sweat. Finally, the development of new derivatives of Cyclohexanone p-nitrophenyl hydrazone with improved sensitivity and selectivity for carbonyl compounds is also an interesting research direction.
Conclusion
In conclusion, Cyclohexanone p-nitrophenyl hydrazone is a versatile compound that has a wide range of applications in scientific research. It is synthesized from cyclohexanone and p-nitrophenyl hydrazine and is used as a reagent for the detection and quantification of carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent, but also has some limitations. There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research, including the development of new methods for the detection and quantification of carbonyl compounds in complex matrices and the development of new derivatives with improved sensitivity and selectivity.
合成法
Cyclohexanone p-nitrophenyl hydrazone is synthesized by the reaction of cyclohexanone and p-nitrophenyl hydrazine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic acid. The product is then purified by recrystallization from ethanol or other solvents. The yield of Cyclohexanone p-nitrophenyl hydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
特性
CAS番号 |
1919-96-6 |
|---|---|
製品名 |
Cyclohexanone p-nitrophenyl hydrazone |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
N-(cyclohexylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
InChIキー |
NCXJXQHKNOCCOV-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
正規SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
ピクトグラム |
Irritant |
同義語 |
Cyclohexanone p-nitrophenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




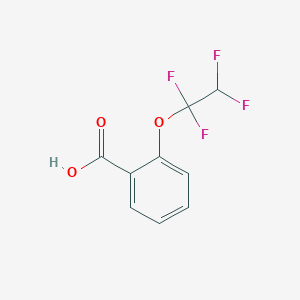
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
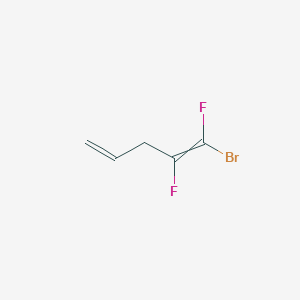
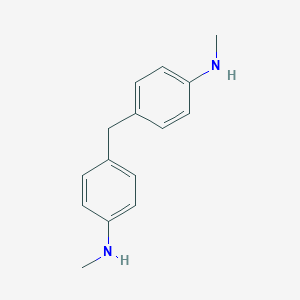
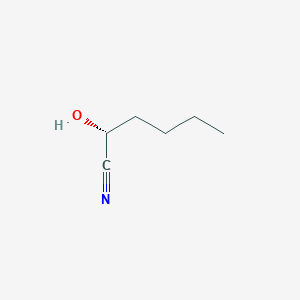
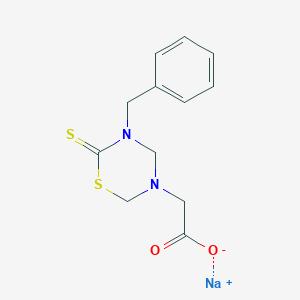
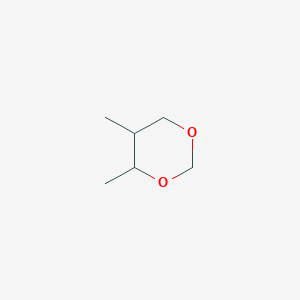
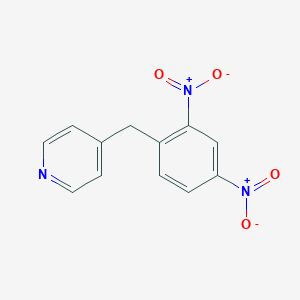
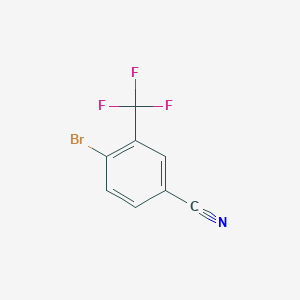
![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
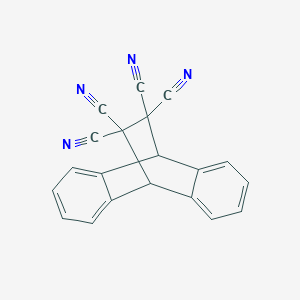
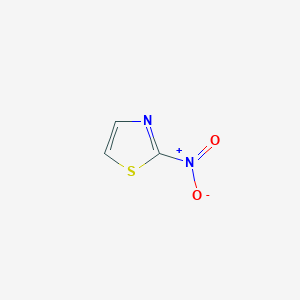
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)